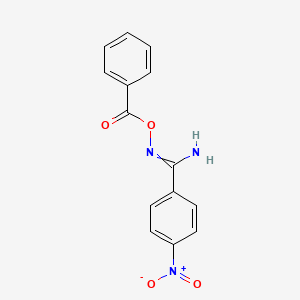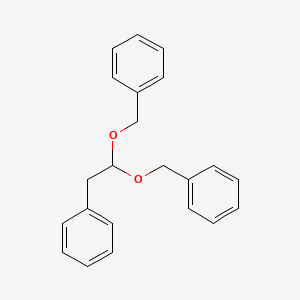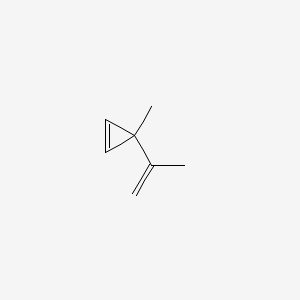
Cyclopropene, 3-methyl-3-isopropenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.
Industrial Production Methods
Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .
化学反応の分析
Types of Reactions
Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: It can undergo addition polymerization in the presence of catalysts like palladium complexes.
Diels-Alder Reactions: Cyclopropene can react with dienes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .
科学的研究の応用
Cyclopropene, 3-methyl-3-isopropenyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .
類似化合物との比較
Similar Compounds
Cyclopropane: A three-membered ring compound with no double bonds, less reactive than cyclopropene.
Methylenecyclopropene: A derivative with two interacting double bonds, exhibiting unique electronic properties.
Cyclopentene: A five-membered ring compound with one double bond, more stable than cyclopropene.
Uniqueness
Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .
特性
CAS番号 |
71153-31-6 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
3-methyl-3-prop-1-en-2-ylcyclopropene |
InChI |
InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |
InChIキー |
DCOSXZGSNSMGNT-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


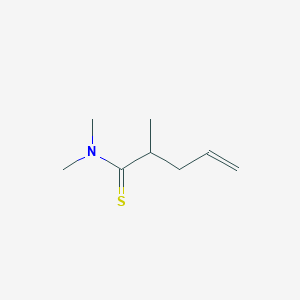
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
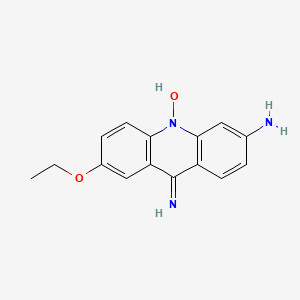

![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
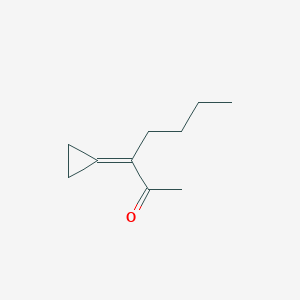
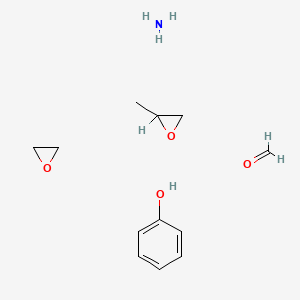
![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)
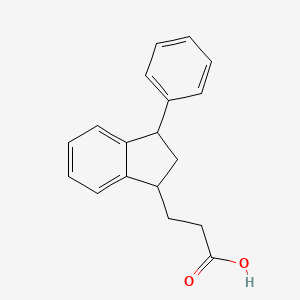


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
